molecular formula C19H20N6OS B2659247 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 1334372-27-8

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2659247
CAS No.: 1334372-27-8
M. Wt: 380.47
InChI Key: ZHYNEMJNIYWTJO-UHFFFAOYSA-N
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Description

2-((6-(1H-Imidazol-1-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a heterocyclic compound featuring a pyridazine core substituted with a thioether-linked imidazole moiety and a 4-phenylpiperazine-acetyl group. Its structure combines multiple pharmacophoric elements:

  • Pyridazine: A six-membered aromatic ring with two adjacent nitrogen atoms, known for modulating pharmacokinetic properties and enhancing binding affinity in medicinal chemistry .
  • Imidazole: A five-membered heterocycle with two nitrogen atoms, frequently utilized in antifungal and kinase-targeting agents due to its hydrogen-bonding capacity .
  • 4-Phenylpiperazine: A piperazine derivative with a phenyl substituent, commonly associated with CNS activity and receptor modulation .
  • Thioether bridge: Enhances metabolic stability and influences lipophilicity compared to oxygen or methylene analogs.

Properties

IUPAC Name

2-(6-imidazol-1-ylpyridazin-3-yl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6OS/c26-19(24-12-10-23(11-13-24)16-4-2-1-3-5-16)14-27-18-7-6-17(21-22-18)25-9-8-20-15-25/h1-9,15H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYNEMJNIYWTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the individual ring systems followed by their assembly into the final compound. Common synthetic routes include:

    Formation of the Imidazole Ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Synthesis of the Pyridazine Ring: This often involves the reaction of hydrazine with a 1,4-diketone.

    Thioether Formation: The imidazole and pyridazine rings are linked via a thioether bond, typically using a thiol reagent under basic conditions.

    Attachment of the Phenylpiperazine Moiety: This step usually involves nucleophilic substitution reactions where the phenylpiperazine is introduced to the ethanone backbone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the imidazole and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Structural Characteristics

The chemical structure of this compound features several notable moieties:

  • Imidazole ring : Known for its biological activity, particularly in drug design.
  • Pyridazine moiety : Often associated with antimicrobial and anticancer properties.
  • Thioether linkage : This functional group can enhance the compound's reactivity and biological interactions.
  • Piperazine ring : Commonly found in pharmacologically active compounds, contributing to the overall bioactivity.

Biological Activities

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

Antimicrobial Activity

Studies have shown that related compounds possess significant antimicrobial properties. For example, imidazole and pyridazine derivatives are known to inhibit various microbial enzymes and pathways, suggesting that our compound may also demonstrate similar effects.

CompoundBiological ActivityReference
2-(6-(1H-imidazol-1-yloxy)-N-(4-butylphenyl)acetamideAntimicrobial
2-(6-(1H-pyrazol-1-yloxy)-N-(phenyl)acetamideAnticancer

Anticancer Potential

The unique combination of imidazole and pyridazine rings positions this compound as a candidate for anticancer drug development. Research on similar compounds has demonstrated their ability to modulate key signaling pathways involved in cancer proliferation and survival.

Case Studies

Several studies have explored the biological implications of compounds structurally related to 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone:

  • Microbiological Evaluation : A study synthesized novel derivatives incorporating imidazole and evaluated their antimicrobial activity against various bacterial strains, showing promising results comparable to established antibiotics .
  • Molecular Docking Studies : Research involving molecular docking has illustrated how these compounds interact with specific biological targets, providing insights into their mechanism of action and potential therapeutic applications .
  • Therapeutic Applications : The structural features of related compounds have been linked to their efficacy in treating conditions such as infections and cancer, indicating that similar mechanisms may apply to our target compound .

Mechanism of Action

The mechanism of action of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules. Below is a comparative analysis:

Compound Name / ID Core Structure Key Substituents Known Biological Activity
Target Compound Pyridazine + Imidazole + Thioether 4-Phenylpiperazin-1-yl-ethanone Not yet reported (hypothesized)
6-Phenyl-2-[(piperidin-4-ylmethyl-piperazin-1-yl)-imidazo[2,1-b][1,3,4]thiadiazole derivatives Imidazo-thiadiazole Piperazine/piperidine hybrids Kinase inhibition, anticancer
2-(1H-Imidazol-1-yl)-1-(4-trifluoromethylphenyl)ethanone Imidazole + acetophenone Trifluoromethylphenyl Antifungal (CYP51 binding)

Key Comparisons:

Heterocyclic Core Diversity The target compound’s pyridazine-thioether-imidazole system contrasts with the imidazo-thiadiazole core in ’s patented derivatives. While both incorporate nitrogen-rich heterocycles, the pyridazine’s electron-deficient nature may confer distinct electronic properties compared to the sulfur-containing thiadiazole . The imidazole-acetophenone derivative in lacks the pyridazine and piperazine elements but demonstrates antifungal activity via CYP51 binding, suggesting that the imidazole-thioether motif in the target compound could similarly target fungal enzymes .

Substituent Effects

  • The 4-phenylpiperazine group in the target compound is structurally analogous to the piperidine-piperazine hybrids in ’s derivatives. Both motifs enhance solubility and receptor engagement, but the phenylpiperazine’s planar aromatic ring may favor CNS receptor interactions (e.g., dopamine or serotonin receptors) .
  • The trifluoromethyl group in ’s compound enhances lipophilicity and metabolic stability, whereas the target compound’s thioether bridge may offer similar advantages without fluorination .

Synthetic Routes The target compound’s synthesis likely involves nucleophilic substitution (e.g., imidazole reacting with a bromopyridazine intermediate) and condensation reactions, paralleling methods described in for imidazole-acetophenone derivatives . ’s imidazo-thiadiazole derivatives require multi-step cyclization and piperazine functionalization, which are more complex than the target compound’s modular assembly .

However, direct evidence is lacking, unlike the well-documented antifungal activity of the imidazole-acetophenone analogue .

Biological Activity

The compound 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features several important structural motifs:

  • Imidazole Ring : Known for its ability to coordinate with metal ions, influencing enzyme activity.
  • Pyridazine Moiety : Contributes to the compound's interaction with various receptors.
  • Thioacetamide Functional Group : Enhances the compound's reactivity and biological profile.

Its molecular formula is C19H24N4SC_{19}H_{24}N_{4}S with a molecular weight of approximately 367.5 g/mol. The unique arrangement of these functional groups is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their function.
  • Receptor Modulation : The pyridazine component interacts with various receptors, modulating their activity and influencing signaling pathways.

These interactions can lead to significant biological effects, including anti-inflammatory and anticancer activities.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit a range of biological activities:

Activity Type Description
Anticancer Exhibits selective cytotoxicity against various cancer cell lines, including renal and breast cancer cells .
Antimicrobial Potential effectiveness against bacterial and fungal strains due to enzyme inhibition properties .
Anti-inflammatory Modulates inflammatory pathways, suggesting therapeutic potential in inflammatory diseases .

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Anticancer Activity : A study demonstrated that derivatives similar to this compound showed significant cytotoxic effects against renal cancer A498 and breast cancer MDA-MB-468 cell lines. The mechanism involved apoptosis induction through receptor modulation .
  • Antimicrobial Properties : Research on imidazole derivatives indicated broad-spectrum antimicrobial activity, suggesting that the thioacetamide group enhances the efficacy against various pathogens.
  • Inflammation Modulation : Compounds with imidazole and pyridazine rings have shown promise in reducing inflammation markers in vitro, indicating potential use in treating chronic inflammatory conditions .

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